

5-Fluorobenzo[d]oxazol-2(3H)-one solubility in organic solvents

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Compound of Interest

Compound Name: 5-Fluorobenzo[d]oxazol-2(3H)-one

Cat. No.: B084565

Foundational Principles: A Structural and Theoretical Overview

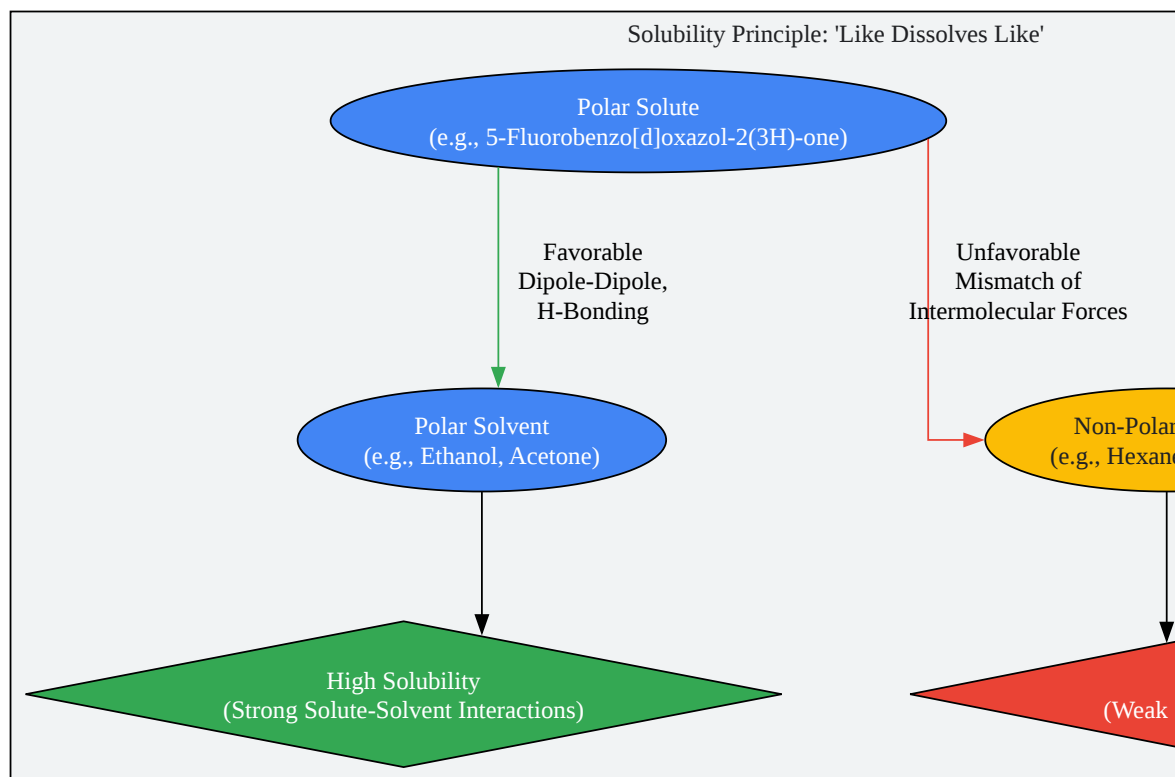
Before any experimental work commences, a thorough understanding of the molecule's structure and the fundamental principles of solubility is paramount to anticipate and address potential challenges.

Structural Analysis of 5-Fluorobenzo[d]oxazol-2(3H)-one

The structure of **5-Fluorobenzo[d]oxazol-2(3H)-one** features several key functional groups that dictate its potential interactions with various solvents:

- **Benzoxazolone Core:** This fused heterocyclic system consists of a benzene ring and an oxazolone ring. The aromatic portion is inherently non-polar.
- **Lactam-like Amide:** The N-H group within the oxazolone ring is a hydrogen bond donor, while the carbonyl group (C=O) is a hydrogen bond acceptor.
- **Fluorine Substituent:** The fluorine atom at the 5-position is highly electronegative, inducing a dipole moment and potentially participating in weaker interactions.

This combination of a non-polar aromatic surface with polar, hydrogen-bonding functionalities suggests that **5-Fluorobenzo[d]oxazol-2(3H)-one** will potentially struggle in highly non-polar alkanes or water. The governing principle in solubility is "like dissolves like," which posits that substances with similar polarities dissolve best in solvents of similar polarity.



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Caption: Relationship between solute/solvent polarity and solubility.

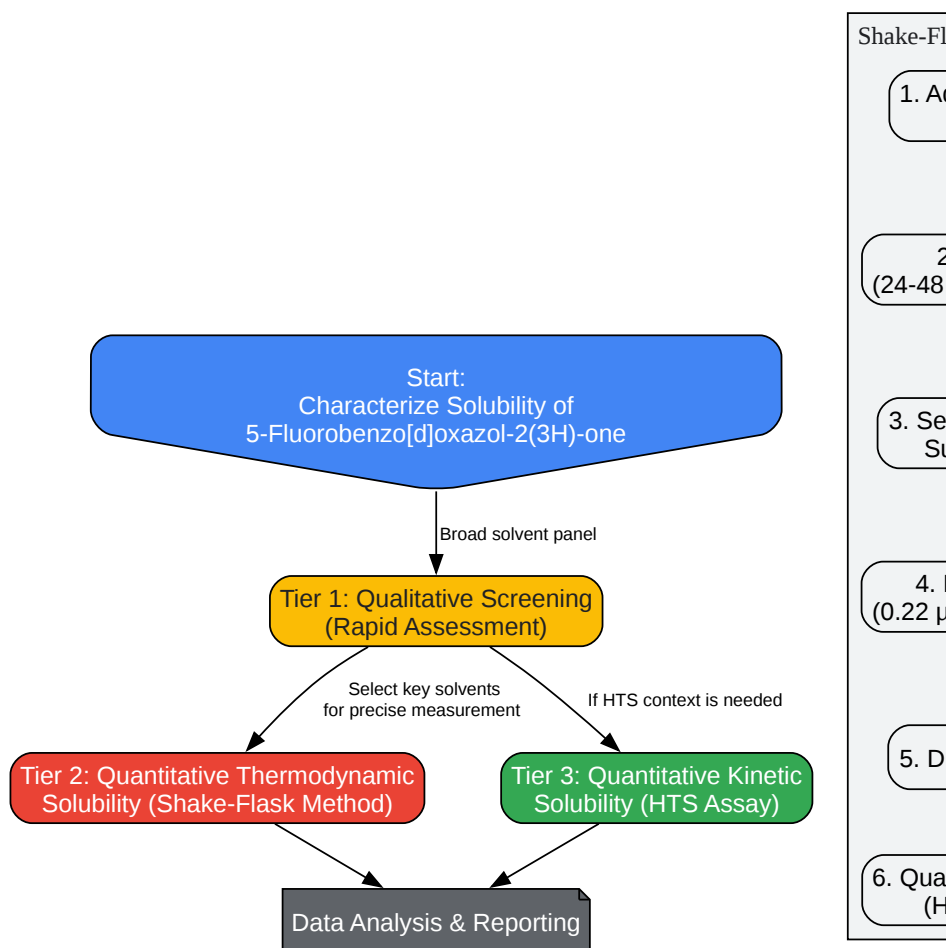
Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug development, not all solubility measurements are equal. Understanding the difference between thermodynamic and kinetic solubility is crucial

- **Thermodynamic (Equilibrium) Solubility:** This is the true, intrinsic solubility of a compound. It represents the maximum concentration of a solute that equals the rate of precipitation.[6] This value is typically determined using the "shake-flask" method, which allows sufficient time for the system to reach equilibrium.
- **Kinetic Solubility:** This measurement is often employed in high-throughput screening (HTS) environments. It reflects the concentration at which a compound is in equilibrium with its solid form in a given solvent (usually DMSO).[7] Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated state. Kinetic solubility is useful for rapidly ranking compounds in early discovery phases.[7]

A Tiered Strategy for Comprehensive Solubility Profiling

A systematic, tiered approach ensures that resources are used efficiently, starting with rapid screening and progressing to more rigorous quantitative

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Caption: Key steps in the quantitative shake-flask method.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is essential. HPLC is the preferred method due to its specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To accurately measure the concentration of **5-Fluorobenzo[d]oxazol-2(3H)-one** in the filtered samples. [9] Protocol:

- **Standard Preparation:** Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
- **Calibration Curve:** Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
- **Chromatography:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - **Mobile Phase:** A gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detector set to an absorbance maximum of the compound (determined by a UV scan).
 - **Injection Volume:** 10 µL.
- **Analysis:** Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have an R^2 value > 0.995.
- **Sample Measurement:** Inject the diluted, filtered samples from the solubility experiment.
- **Concentration Determination:** Use the peak area of the unknown sample and the linear regression equation from the calibration curve to calculate its concentration.

UV-Vis Spectroscopy Method

Objective: A faster, simpler alternative to HPLC for quantification, suitable if the compound has a strong chromophore and no interfering substances are present.

- **Determine λ_{max} :** Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λ_{max}).
- **Calibration Curve:** Prepare a series of standard solutions of known concentration and measure the absorbance of each at λ_{max} to create a Beer-Lambert Law calibration curve.
- **Sample Measurement:** Measure the absorbance of the appropriately diluted, filtered samples.
- **Concentration Determination:** Use the absorbance of the unknown sample and the calibration curve to determine its concentration. [11]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Solubility Profile of **5-Fluorobenzo[d]oxazol-2(3H)-one** at 25 °C

Note: Polarity Index and Dielectric Constant values are literature standards used for interpretation.

As a research chemical, **5-Fluorobenzo[d]oxazol-2(3H)-one** should be handled with care. A Safety Data Sheet (SDS) specific to the compound should include:

- **Hazard Classification:** May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed. Use appropriate personal protective equipment, including gloves, goggles, and a lab coat. [13]• **Handling:** Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Follow all applicable state and federal regulations.

Determining the solubility of **5-Fluorobenzo[d]oxazol-2(3H)-one** is a foundational step in its evaluation for any application in drug discovery or material science. This document provides a comprehensive guide—from rapid qualitative screening to precise quantitative measurement via the shake-flask method coupled with HPLC analysis—researchers can make informed decisions. This framework provides not just a set of protocols, but a comprehensive strategy for understanding and mastering one of the most critical

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